1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Description
The compound 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone features a carbazole core fused with a tetrahydroquinoline system, substituted at position 9 with an ethanone linker bearing a thiadiazole-sulfanyl moiety.
Properties
IUPAC Name |
1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-11-7-8-16-14(9-11)13-5-3-4-6-15(13)21(16)17(22)10-23-18-20-19-12(2)24-18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRSZCUGYVNMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.6 g/mol. The structural features include a tetrahydrocarbazole moiety and a thiadiazole fragment linked through a sulfur atom. This unique combination may enhance its biological activity compared to compounds with only one of these structural elements.
| Property | Value |
|---|---|
| Molecular Weight | 432.6 g/mol |
| Melting Point | Not specified |
| Solubility | Slightly soluble in DMSO and methanol (heated) |
| Storage Conditions | Sealed in dry conditions at room temperature |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of carbazole have shown efficacy against various cancer cell lines. A study noted that carbazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of related compounds. For example, compounds containing thiadiazole and carbazole structures demonstrated moderate to significant antibacterial and antifungal activities. The presence of sulfur in the structure is believed to play a crucial role in enhancing these properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission and could be targeted for neuroprotective therapies .
- Induction of Apoptosis : The anticancer effects are often linked to the induction of programmed cell death in malignant cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- Interaction with DNA : Some carbazole derivatives interact with DNA, leading to the disruption of replication processes in cancer cells.
Case Study 1: Anticancer Activity
A recent study investigated a series of carbazole derivatives including the target compound against various cancer cell lines. Results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to This compound were tested against Candida albicans and other pathogens. The results showed significant inhibition zones indicating strong antimicrobial properties .
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrocarbazole moiety linked to a thiadiazole fragment through a sulfanyl group. This unique combination of structural elements contributes to its diverse biological activities, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Research indicates that the thiadiazole component is associated with significant antimicrobial activity . The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Its mechanism may involve the inhibition of essential metabolic pathways in microorganisms.
Anticancer Potential
The tetrahydrocarbazole structure is known for its ability to intercalate into DNA, which can disrupt replication processes. Preliminary studies have reported cytotoxic effects against certain cancer cell lines, indicating that this compound could be developed into a therapeutic agent for cancer treatment. The dual action of inhibiting enzyme activity and disrupting DNA integrity enhances its anticancer profile.
Neuroprotective Effects
Some studies suggest that compounds with similar structures exhibit neuroprotective properties , potentially offering benefits in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is an area of ongoing research.
Synthesis and Optimization
The synthesis of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. Common reagents include:
- Hydrogen peroxide for oxidation reactions.
- Lithium aluminum hydride for reduction processes.
Optimizing reaction conditions is crucial to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed in purification stages.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound against various pathogens, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The results indicated a dose-dependent response, highlighting the potential for developing new antibacterial agents based on this structure.
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines demonstrated significant cytotoxicity. The compound was particularly effective against breast cancer and leukemia cell lines. Further studies are needed to elucidate the exact mechanisms by which it induces apoptosis in these cells.
Comparison with Similar Compounds
Key Research Findings and Implications
- Synthetic Flexibility: The target compound’s thiadiazole-sulfanyl group can be synthesized via methods analogous to , such as coupling hydrazonoyl halides with thiol-containing intermediates .
- Structural Optimization : Replacing the piperazinyl group () with thiadiazole-sulfanyl may enhance electron-withdrawing properties and metabolic stability, critical for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
